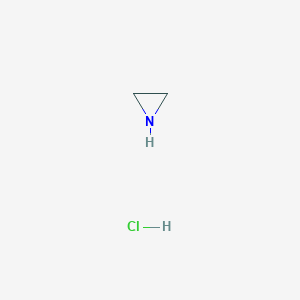
Aziridine, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridine, hydrochloride is a polymer derived from aziridine, a three-membered heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
Aziridine, hydrochloride can be synthesized through the polymerization of aziridine monomers. The polymerization process can be initiated by various methods, including cationic and anionic ring-opening polymerization. Common initiators for these polymerizations include methyl triflate, perchloric acid, boron trifluoride etherate, dimethyl sulfate, and hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of aziridine, homopolymer, hydrochloride typically involves the use of large-scale polymerization reactors. The reaction conditions are carefully controlled to ensure the desired molecular weight and polymer structure. The polymerization process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
化学反応の分析
Types of Reactions
Aziridine, hydrochloride undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated polymers, while substitution reactions can introduce various functional groups into the polymer chain .
科学的研究の応用
Aziridine, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polyamines and other polymers.
Biology: Employed in the development of antibacterial and antimicrobial coatings.
Medicine: Investigated for its potential use in non-viral gene transfection and drug delivery systems.
Industry: Utilized in the production of materials for CO2 adsorption, chelation, and materials templating.
作用機序
The mechanism of action of aziridine, homopolymer, hydrochloride involves the nucleophilic addition of a tertiary amine within the polymer to an aziridinium ion, resulting in the formation of an unreactive quaternary amine. This reaction pathway is crucial for the polymer’s stability and functionality in various applications .
類似化合物との比較
Similar Compounds
Azetidine, homopolymer, hydrochloride: Similar in structure and polymerization chemistry to aziridine, homopolymer, hydrochloride.
Ethyleneimine, homopolymer, hydrochloride: Another nitrogen-containing polymer with comparable properties.
Uniqueness
Aziridine, hydrochloride is unique due to its ability to form highly stable and functional polymers through ring-opening polymerization. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
26338-45-4 |
|---|---|
分子式 |
C2H6ClN |
分子量 |
79.53 g/mol |
IUPAC名 |
aziridine;hydrochloride |
InChI |
InChI=1S/C2H5N.ClH/c1-2-3-1;/h3H,1-2H2;1H |
InChIキー |
JXHSZQZCKLNUGB-UHFFFAOYSA-N |
SMILES |
C1CN1.Cl |
正規SMILES |
C1CN1.Cl |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





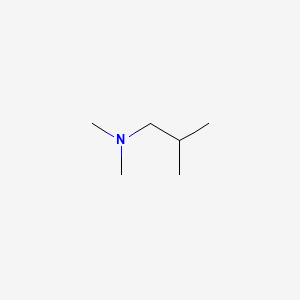
![Ethanol, 2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]-](/img/structure/B1618338.png)

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)
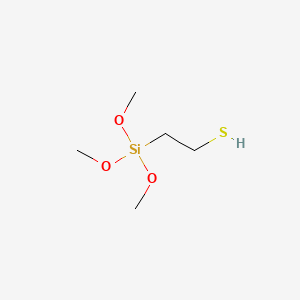


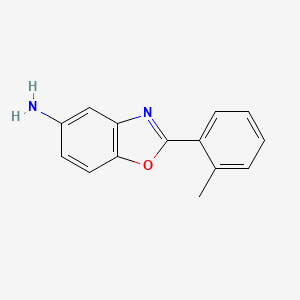
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)
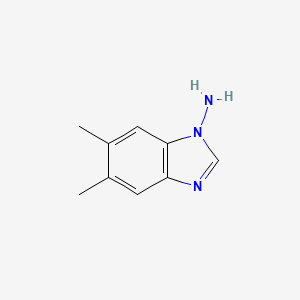
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
